(S)-N-Boc-2-(2-hydroxyethyl)morpholine chemical properties
(S)-N-Boc-2-(2-hydroxyethyl)morpholine chemical properties
An In-depth Technical Guide to (S)-N-Boc-2-(2-hydroxyethyl)morpholine: Chemical Properties and Significance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on (S)-N-Boc-2-(2-hydroxyethyl)morpholine. Detailed experimental protocols for its synthesis and specific data on its biological activity or involvement in signaling pathways are not extensively reported in the public domain. The information provided herein is intended for research and informational purposes.
Introduction
(S)-N-Boc-2-(2-hydroxyethyl)morpholine is a chiral heterocyclic compound featuring a morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.[1][2][3] The N-Boc protecting group makes this molecule a valuable chiral building block for the asymmetric synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4] This guide provides a summary of the known chemical properties and general applications of this compound.
Chemical and Physical Properties
Quantitative data for (S)-N-Boc-2-(2-hydroxyethyl)morpholine is limited. The following tables summarize available data for the molecule and its corresponding racemate where specified.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (S)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate |
| CAS Number | 1257856-15-7[5] |
| Molecular Formula | C₁₁H₂₁NO₄[5][6] |
| Molecular Weight | 231.29 g/mol [5][6] |
| Canonical SMILES | C[C@@]1(OCCN(C1)C(=O)OC(C)(C)C)CCO |
| InChI Key | VUDVZUAUPOAVLM-UHFFFAOYSA-N[6] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | Colorless to light yellow liquid[5] | Data for the (S)-enantiomer. |
| Storage Temperature | 2-8°C[5] | Data for the (S)-enantiomer. |
| Boiling Point | 336°C | Data for the racemic mixture (CAS 913642-78-1). |
| Density | 1.097 g/cm³ | Data for the racemic mixture (CAS 913642-78-1). |
| Flash Point | 157°C | Data for the racemic mixture (CAS 913642-78-1). |
Synthesis and Characterization
General Synthetic Approach
Caption: A potential synthetic workflow for (S)-N-Boc-2-(2-hydroxyethyl)morpholine.
Analytical Characterization
The structural confirmation of (S)-N-Boc-2-(2-hydroxyethyl)morpholine typically relies on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework. While specific spectral data is not available in tabulated form, spectra for this compound can be found in chemical databases.[8]
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
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Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of the final product.
Safety and Handling
The racemic mixture of N-Boc-2-(2-hydroxyethyl)morpholine is associated with the following hazards.[6] It is recommended to handle the (S)-enantiomer with similar precautions.
Table 3: GHS Hazard Information (for Racemic Mixture)
| Hazard Class | GHS Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Role in Drug Discovery and Development
The morpholine moiety is a key structural feature in numerous approved drugs and clinical candidates. Its incorporation is a common strategy to optimize the properties of a lead compound.
Contributions of the Morpholine Scaffold:
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Improved Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[1][2]
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Enhanced Receptor Binding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, leading to stronger interactions with biological targets.[3]
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Scaffold for Chemical Diversity: The morpholine ring provides a rigid scaffold from which various functional groups can be appended, allowing for the exploration of chemical space around a pharmacophore.[1]
The "(S)-N-Boc-2-(2-hydroxyethyl)morpholine" molecule, with its specific stereochemistry and protected amine, serves as a valuable starting material for introducing this beneficial scaffold in a stereocontrolled manner.
Caption: Contribution of the morpholine scaffold to drug-like properties.
Conclusion
(S)-N-Boc-2-(2-hydroxyethyl)morpholine is a significant chiral building block for organic synthesis, particularly in the field of medicinal chemistry. While detailed public data on this specific molecule is sparse, the well-established importance of the morpholine scaffold in drug design underscores its utility. Its defined stereochemistry and functional handles make it a valuable tool for researchers and scientists aiming to synthesize novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Further research into the applications and biological activities of derivatives of this compound is warranted.
References
- 1. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(2-Hydroxyethyl)-morpholine N-oxide | C6H13NO3 | CID 130392110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. (S)-N-Boc-2-(2-hydroxyethyl)morpholine CAS#: 1257856-15-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
